Cas no 2137606-74-5 (Imidazo[2,1-b]thiazole-5-methanesulfonamide, N,6-dimethyl-)
![Imidazo[2,1-b]thiazole-5-methanesulfonamide, N,6-dimethyl- structure](https://ja.kuujia.com/scimg/cas/2137606-74-5x500.png)
Imidazo[2,1-b]thiazole-5-methanesulfonamide, N,6-dimethyl- 化学的及び物理的性質
名前と識別子
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- Imidazo[2,1-b]thiazole-5-methanesulfonamide, N,6-dimethyl-
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- インチ: 1S/C8H11N3O2S2/c1-6-7(5-15(12,13)9-2)11-3-4-14-8(11)10-6/h3-4,9H,5H2,1-2H3
- InChIKey: YDUCEUIJDIQFDE-UHFFFAOYSA-N
- ほほえんだ: S1C=CN2C(CS(NC)(=O)=O)=C(C)N=C12
Imidazo[2,1-b]thiazole-5-methanesulfonamide, N,6-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-680220-5.0g |
N-methyl-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methanesulfonamide |
2137606-74-5 | 95.0% | 5.0g |
$4309.0 | 2025-03-12 | |
Enamine | EN300-680220-0.05g |
N-methyl-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methanesulfonamide |
2137606-74-5 | 95.0% | 0.05g |
$1247.0 | 2025-03-12 | |
Enamine | EN300-680220-0.1g |
N-methyl-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methanesulfonamide |
2137606-74-5 | 95.0% | 0.1g |
$1307.0 | 2025-03-12 | |
Enamine | EN300-680220-2.5g |
N-methyl-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methanesulfonamide |
2137606-74-5 | 95.0% | 2.5g |
$2912.0 | 2025-03-12 | |
Enamine | EN300-680220-0.5g |
N-methyl-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methanesulfonamide |
2137606-74-5 | 95.0% | 0.5g |
$1426.0 | 2025-03-12 | |
Enamine | EN300-680220-0.25g |
N-methyl-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methanesulfonamide |
2137606-74-5 | 95.0% | 0.25g |
$1366.0 | 2025-03-12 | |
Enamine | EN300-680220-1.0g |
N-methyl-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methanesulfonamide |
2137606-74-5 | 95.0% | 1.0g |
$1485.0 | 2025-03-12 | |
Enamine | EN300-680220-10.0g |
N-methyl-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methanesulfonamide |
2137606-74-5 | 95.0% | 10.0g |
$6390.0 | 2025-03-12 |
Imidazo[2,1-b]thiazole-5-methanesulfonamide, N,6-dimethyl- 関連文献
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1. Book reviews
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
Imidazo[2,1-b]thiazole-5-methanesulfonamide, N,6-dimethyl-に関する追加情報
Imidazo[2,1-b]thiazole-5-methanesulfonamide, N,6-dimethyl- (CAS No. 2137606-74-5): A Comprehensive Overview
Imidazo[2,1-b]thiazole-5-methanesulfonamide, N,6-dimethyl- (CAS No. 2137606-74-5) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and chemical properties. This compound belongs to the imidazo[2,1-b]thiazole class, which is known for its diverse biological activities and potential therapeutic applications. The presence of a methanesulfonamide group and dimethyl substitutions at the N and 6 positions enhances its pharmacological profile, making it a promising candidate for further investigation.
The Imidazo[2,1-b]thiazole scaffold is a fused ring system consisting of an imidazole ring connected to a thiazole ring. This structural motif is frequently encountered in natural products and pharmaceuticals, exhibiting a wide range of biological activities. The 5-methanesulfonamide substituent introduces a polar, negatively charged moiety that can interact with biological targets, thereby influencing the compound's pharmacokinetic and pharmacodynamic properties. Additionally, the N,6-dimethyl groups contribute to the compound's stability and solubility, which are critical factors in drug development.
Recent studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives as scaffolds for developing novel therapeutic agents. These compounds have shown promise in various preclinical models, particularly in the areas of anti-inflammatory, antiviral, and anticancer therapies. The methanesulfonamide group has been particularly noted for its ability to enhance binding affinity to biological targets, making it an attractive feature for drug design.
One of the most compelling aspects of Imidazo[2,1-b]thiazole-5-methanesulfonamide, N,6-dimethyl- is its reported activity against certain enzymes and receptors involved in disease pathways. For instance, preliminary studies suggest that this compound may interact with proteases and kinases, which are key players in various pathological processes. The dimethyl groups at the N and 6 positions are thought to play a crucial role in modulating these interactions by providing steric hindrance and electronic effects that optimize binding affinity.
The synthesis of Imidazo[2,1-b]thiazole-5-methanesulfonamide, N,6-dimethyl- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the 5-methanesulfonamide group typically involves sulfonylation reactions, while the dimethyl substitutions can be achieved through alkylation methods. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve efficiency and selectivity.
In terms of biological evaluation, Imidazo[2,1-b]thiazole-5-methanesulfonamide, N,6-dimethyl- has been tested in various cell-based assays to assess its potential therapeutic effects. Initial results indicate that it may possess anti-proliferative properties against certain cancer cell lines. Furthermore, its ability to modulate inflammatory pathways has been explored in in vitro models, suggesting its potential as an anti-inflammatory agent.
The compound's pharmacokinetic profile is another area of interest. Studies have shown that modifications such as the N,dimethyl substitution can significantly influence solubility and metabolic stability. These factors are critical for determining the compound's bioavailability and duration of action in vivo. Efforts are ongoing to optimize these properties through structure-activity relationship (SAR) studies.
Future directions for research on Imidazo[2,1-b]thiazole-5-methanesulfonamide, N,6-dimethyl-* include exploring its mechanism of action in greater detail. Understanding how this compound interacts with specific biological targets will provide valuable insights into its therapeutic potential and help guide further development efforts. Additionally, collaboration between synthetic chemistsand biochemistsis essential for designing more potent derivatives with improved pharmacological profiles.
The growing interest in heterocyclic compounds like Imidazo[2,1-b]thiazole derivatives underscores their importance as lead compounds for drug discovery. The unique combination of structural features offered by this class of compounds makes them versatile tools for exploring new therapeutic avenues. As research continues,it is likely that more derivatives will be synthesizedand evaluated,leading to novel treatments for various diseases.
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